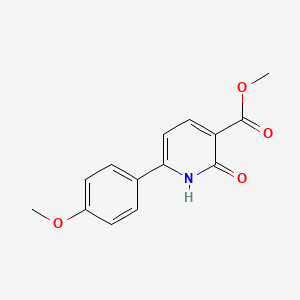

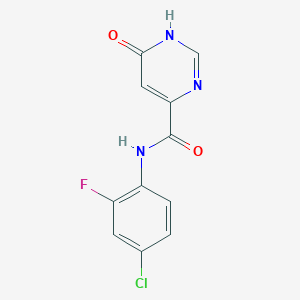

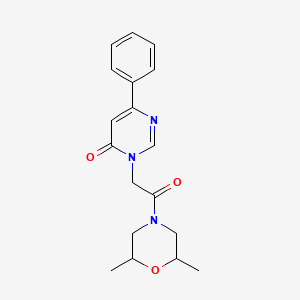

(4-((4-Bromophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound, commonly known as BPIQPM, is a novel compound with potential applications in scientific research1. It is a partial agonist of α4β2 nAChRs, meaning that it can activate these receptors to a certain extent, but not fully1. This partial activation can modulate the activity of the receptor, leading to changes in the release of neurotransmitters such as dopamine and acetylcholine1.

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 4-bromoaniline with 8-methoxy-2-quinolinecarboxaldehyde to form the intermediate Schiff base, which is then reduced with sodium borohydride to yield the corresponding amine1.

Molecular Structure Analysis

Unfortunately, I couldn’t find specific information on the molecular structure analysis of this compound. However, it’s worth noting that the compound contains a quinoline and a piperidine ring, both of which are common structures in medicinal chemistry.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the sources, the compound’s synthesis involves a reaction with 4-bromoaniline and 8-methoxy-2-quinolinecarboxaldehyde, followed by a reduction1.

Aplicaciones Científicas De Investigación

Spectroscopic Properties and Electronic Structure

A study investigated the spectroscopic properties of compounds similar to (4-((4-Bromophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone, particularly focusing on electronic absorption, excitation, and fluorescence properties in various solvents. The research highlighted the role of intramolecular hydrogen bonding and hyper-conjugation in stabilizing these compounds, which is essential for understanding their electronic structure and potential applications in various fields such as material science and photophysics (Al-Ansari, 2016).

Anticancer Activity

Another study examined a derivative of quinoline with modifications in its structure, demonstrating potent in vitro and in vivo activities against breast cancer cell lines, as well as selectivity over normal cells. This highlights the potential of quinoline derivatives, including (4-((4-Bromophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone, in developing new anticancer therapies (Perreault et al., 2017).

Antimicrobial and Antitubercular Activities

Research into mefloquine derivatives, which share a structural similarity to the queried compound, indicated significant anti-tubercular activities. This suggests that (4-((4-Bromophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone and its derivatives could have potential applications in treating tuberculosis and related infectious diseases (Wardell et al., 2011).

Tubulin Polymerization Inhibition

A study on 2-anilino-3-aroylquinolines, which are structurally related to the compound , revealed that they inhibit tubulin polymerization, demonstrating significant antiproliferative activity against various human cancer cell lines. This suggests the potential of (4-((4-Bromophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone in cancer research, particularly in developing new chemotherapeutic agents (Srikanth et al., 2016).

Other Applications

Additional studies have explored the synthesis and properties of quinoline derivatives, revealing a wide range of potential applications in material science, photophysics, and as intermediates in organic synthesis. These studies underscore the versatility and importance of compounds like (4-((4-Bromophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone in scientific research (Patel et al., 2012).

Safety And Hazards

One advantage of using BPIQPM in lab experiments is its selectivity for α4β2 nAChRs, which allows for more precise manipulation of these receptors1. Additionally, BPIQPM has a relatively low toxicity profile, making it a safer alternative to other compounds that target nAChRs1.

Direcciones Futuras

There are several potential future directions for research on BPIQPM. One area of interest is its potential as a treatment for addiction, particularly nicotine addiction1. BPIQPM may also have applications in the treatment of cognitive disorders such as Alzheimer’s disease1.

Propiedades

IUPAC Name |

[4-(4-bromoanilino)quinolin-2-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN3O/c22-15-8-10-16(11-9-15)23-19-14-20(21(26)25-12-4-1-5-13-25)24-18-7-3-2-6-17(18)19/h2-3,6-11,14H,1,4-5,12-13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURNXYFUMSMKNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((4-Bromophenyl)amino)quinolin-2-yl)(piperidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-benzyl-3-oxo-2-phenyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2710889.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide](/img/structure/B2710890.png)

![5-[(3-Methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2710897.png)